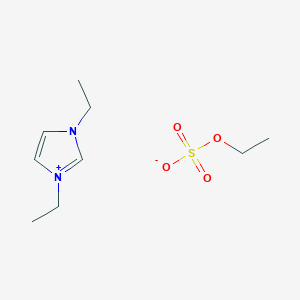
1,2-Dimethylcyclopentadienyllithium
Overview
Description
1,2-Dimethylcyclopentadienyllithium, also known as DMCPD, is a type of organolithium compound that is used in organic synthesis. It is a colorless, highly reactive liquid that is soluble in organic solvents. Due to its stability and reactivity, it is used as a reagent in a variety of reactions, including Grignard reactions, Wittig reactions, and hydroboration reactions. In addition, it has been used in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and natural products.
Scientific Research Applications
Chemical Synthesis and Structural Studies
1,2-Dimethylcyclopentadienyllithium has been explored in various chemical syntheses and structural studies. For instance, the compound played a crucial role in the synthesis of hydrocarbons capable of diyl formation, demonstrating its utility in creating complex organic structures (Wittig, 1980). Additionally, it was integral to the study of five-membered-ring amine chelated aryllithium reagents, where its behavior in different ethereal solvents was analyzed (Reich et al., 2001).
Polymer Chemistry
In the field of polymer chemistry, similar lithium compounds have been used to initiate the creation of polybutadienyllithium systems, leading to the development of new telechelic ionomers (Lindsell et al., 1990). This highlights the potential of 1,2-Dimethylcyclopentadienyllithium in polymer synthesis and modification.
Organometallic Chemistry
Organometallic chemistry has seen the use of 1,2-Dimethylcyclopentadienyllithium in the creation of unique complexes and in the study of aggregation and reactivity of phenyllithium solutions, which are closely related to the behavior of 1,2-Dimethylcyclopentadienyllithium in similar contexts (Granitzka et al., 2012).
Advanced Organic Reactions
The compound has been utilized in advanced organic reactions, such as in the Suzuki cross-couplings of unactivated secondary alkyl halides (Saito & Fu, 2007), demonstrating its versatility in facilitating complex chemical transformations.
properties
IUPAC Name |
lithium;1,5-dimethylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9.Li/c1-6-4-3-5-7(6)2;/h3-5H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUMIDFKQFVWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylcyclopentadienyllithium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)